molecular formula C11H9BrN2O2 B1380338 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1439900-42-1

1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1380338
CAS No.: 1439900-42-1
M. Wt: 281.1 g/mol
InChI Key: AXNHMCUTAMWHPV-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid” is a derivative of imidazole, which is a heterocyclic compound. The bromobenzyl group is attached at the 1-position of the imidazole ring, and a carboxylic acid group is attached at the 4-position .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of an imidazole ring with a bromobenzyl group attached at one position and a carboxylic acid group at another. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom on the benzyl group and the electron-donating carboxylic acid group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in acidic properties .

Scientific Research Applications

Synthetic Approaches and Scaffold Functionalization

A synthetic pathway leading to a novel imidazo[1,5-a]imidazole-2-one scaffold demonstrates the potential of imidazole derivatives for creating diversified libraries of compounds. This approach involves Suzuki–Miyaura cross-coupling reactions to introduce various substituents, indicating the versatility of imidazole frameworks in drug discovery and materials science (Loubidi et al., 2016).

Pharmacological Activity

Research on imidazo[2,1-b]benzothiazole carboxylic and acetic acids reveals their potential antiinflammatory, analgesic, and ulcerogenic activities. This study underscores the significance of imidazole derivatives in designing new therapeutic agents (Grandolini et al., 1993).

Process Intensification in Synthesis

The development of a high-temperature/high-pressure continuous flow synthesis for 1H-4-substituted imidazoles points to advancements in manufacturing efficiency and environmental impact reduction. Such processes are crucial for the scalable production of pharmaceuticals, including NS5A inhibitors like daclatasvir (Carneiro et al., 2015).

Catalysis and Chemical Transformations

A study on cyclometalated Ir(III)-NHC complexes for acceptorless dehydrogenation of alcohols to carboxylic acids highlights the application of imidazole derivatives in catalysis. These complexes facilitate efficient and recyclable catalyst systems, contributing to sustainable chemical processes (Borah et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid is the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .

Mode of Action

The compound interacts with its target, the androgen receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its normal function, which can lead to a decrease in the growth of prostate cancer cells .

Biochemical Pathways

By inhibiting the androgen receptor, this compound could potentially disrupt these processes, leading to a decrease in the growth of prostate cancer cells .

Pharmacokinetics

It is generally expected that the compound would be absorbed into the bloodstream, distributed throughout the body, metabolized (likely in the liver), and eventually excreted . These processes can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of the androgen receptor. This could result in a decrease in the growth of prostate cancer cells . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s overall health, age, and the presence of other medications .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or material science .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNHMCUTAMWHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193067
Record name 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439900-42-1
Record name 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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